molecular formula C10H11ClFN3O B14555260 1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide CAS No. 62225-75-6

1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide

Cat. No.: B14555260
CAS No.: 62225-75-6
M. Wt: 243.66 g/mol
InChI Key: UCEJRVWLVUXVBJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a hydrazine carboxamide moiety, with a 3-chloro-4-fluorophenyl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide involves several steps, starting with the preparation of the 3-chloro-4-fluoroaniline precursor. This precursor undergoes a series of reactions, including acylation and cyclization, to form the final product. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and hydrazine hydrate. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific catalysts to enhance reaction rates

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-N-cyclopropylhydrazine-1-carboxamide can be compared with other similar compounds, such as:

    Gefitinib: A tyrosine kinase inhibitor used in cancer treatment. Both compounds share a similar mechanism of action but differ in their chemical structures and specific targets.

    Pelitinib: Another tyrosine kinase inhibitor with a different chemical structure but similar therapeutic applications.

    (S)-N-(1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: A compound with a similar phenyl group but different functional groups and applications .

Properties

CAS No.

62225-75-6

Molecular Formula

C10H11ClFN3O

Molecular Weight

243.66 g/mol

IUPAC Name

1-amino-1-(3-chloro-4-fluorophenyl)-3-cyclopropylurea

InChI

InChI=1S/C10H11ClFN3O/c11-8-5-7(3-4-9(8)12)15(13)10(16)14-6-1-2-6/h3-6H,1-2,13H2,(H,14,16)

InChI Key

UCEJRVWLVUXVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)N(C2=CC(=C(C=C2)F)Cl)N

Origin of Product

United States

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